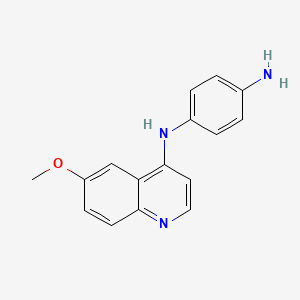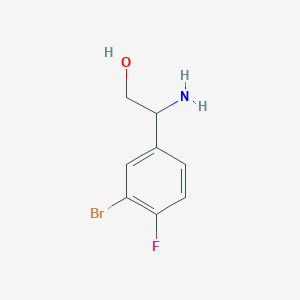![molecular formula C16H16N2S B12112436 1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]- CAS No. 1334499-07-8](/img/structure/B12112436.png)
1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-: , also known as 1-methyl-1H-indol-4-ylamine , is a heterocyclic compound with the following chemical structure:
- It contains an indole ring system, which is a prevalent moiety in various natural products and drugs. Indoles play a crucial role in cell biology and have attracted attention due to their biological activity.
- This compound exhibits potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas.
C9H9NS
.Vorbereitungsmethoden
- One synthetic route involves the reaction of 1-methylindole with benzyl mercaptan under appropriate conditions to form the desired compound.
- Industrial production methods may vary, but the synthetic approach typically involves efficient and scalable processes.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives, such as reduced indoles.
Substitution: Substitution reactions at the indole nitrogen or sulfur atom can modify the compound.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate or chromic acid.
Major Products: These reactions can yield diverse products, including substituted indoles and related derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Researchers assess its pharmacological properties, potential therapeutic uses, and toxicity profiles.
Industry: Industries may use it as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: Highlight the compound’s distinct features, such as the phenylmethylthio substituent.
Eigenschaften
CAS-Nummer |
1334499-07-8 |
|---|---|
Molekularformel |
C16H16N2S |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
4-benzylsulfanyl-1-methylindol-6-amine |
InChI |
InChI=1S/C16H16N2S/c1-18-8-7-14-15(18)9-13(17)10-16(14)19-11-12-5-3-2-4-6-12/h2-10H,11,17H2,1H3 |
InChI-Schlüssel |
YSKYZIOOZCKYTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=C(C=C2SCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)


![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)





![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
